molecular formula C8H9ClN2O B1383880 7-(Aminomethyl)benzoxazole Hydrochloride CAS No. 2006276-90-8

7-(Aminomethyl)benzoxazole Hydrochloride

Cat. No.: B1383880
CAS No.: 2006276-90-8
M. Wt: 184.62 g/mol
InChI Key: KMLREPALNRLYAT-UHFFFAOYSA-N
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Description

7-(Aminomethyl)benzoxazole Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)benzoxazole Hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts and ionic liquid catalysts are often employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)benzoxazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

7-(Aminomethyl)benzoxazole Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)benzoxazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 7-(Aminomethyl)benzoxazole Hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for various applications compared to other benzoxazole derivatives .

Properties

IUPAC Name

1,3-benzoxazol-7-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLREPALNRLYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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